molecular formula C12H20Cl2N2 B2994796 (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876165-09-2

(R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2994796
CAS RN: 876165-09-2
M. Wt: 263.21
InChI Key: ZGKGDBQTFBYHBN-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” such as its density, melting point, boiling point, etc., are not specified in the sources I found .

Scientific Research Applications

Synthesis of Antibacterials

A study illustrates the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are valuable intermediates for quinolone antibacterials. The research employed chiral auxiliaries for the separation and reduction of diastereomers, leading to compounds that play a crucial role in developing antibacterial agents (Schroeder et al., 1992).

Chiral Synthesis and Stereochemistry

Another research highlights the preparation of chiral 3-substituted pyrrolidines/pyrrolidinones starting from specific chiral precursors. The study focused on the synthesis of 3-methyl-3-aminomethylpyrrolidines and their enantiomers, demonstrating the importance of these compounds in stereochemical studies and the synthesis of chiral molecules (Suto et al., 1992).

Catalysis and Dehydrogenation Studies

Research on the dehydrogenation of ether and amine C(sp3)H2 groups by electron-rich Ru(II) and Os highlights the chemical transformations of cyclic amines through geminal dehydrogenation. This study is significant for understanding the reactivity and potential applications of these metal complexes in organic synthesis and catalysis (Ferrando-Miguel et al., 2002).

Environmental Analysis

The determination of primary and secondary aliphatic amines in wastewater and surface water showcases the analytical applications of derivatives of pyrrolidine. This research demonstrates the use of derivatization techniques for the sensitive and selective analysis of amines in environmental samples (Sacher et al., 1997).

Mechanism of Action

The mechanism of action of “®-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is not specified in the sources I found .

Future Directions

The future directions for the research and application of “®-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” are not specified in the sources I found .

properties

IUPAC Name

(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKGDBQTFBYHBN-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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